N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a morpholine sulfonamide group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzodioxole core. This can be achieved through the reaction of catechol with chloroform in the presence of a base, followed by cyclization. The morpholine sulfonamide group is then introduced through a sulfonylation reaction, where morpholine reacts with a suitable sulfonyl chloride under controlled conditions. Finally, the benzamide moiety is formed by coupling the benzodioxole derivative with an appropriate benzoyl chloride in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening can also optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the sulfonamide group to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents like DMF (Dimethylformamide).
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines, including secondary and tertiary amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has shown potential as an anti-inflammatory and analgesic agent, making it a candidate for drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide exerts its effects involves the interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response, thereby reducing inflammation and pain.
Comparison with Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: This compound is structurally similar but contains a thienopyrimidinyl group instead of a morpholine sulfonamide group[_{{{CITATION{{{_2{The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno3,2-d ....
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): This compound has a similar benzodioxole core but features an ethylamino group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-18(19-14-4-5-16-17(11-14)26-12-25-16)13-2-1-3-15(10-13)27(22,23)20-6-8-24-9-7-20/h1-5,10-11H,6-9,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAKKYRDHMHWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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